3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)-

Description

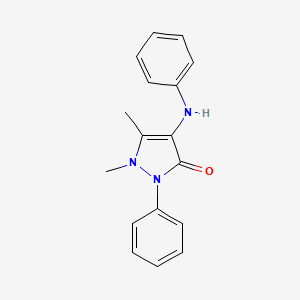

The compound “3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)-” is a pyrazol-3-one derivative with substitutions at positions 1, 2, 4, and 5. Its core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and one ketone group. Key features include:

- 1- and 5-methyl groups: Enhancing steric bulk and influencing metabolic stability.

- 2-phenyl group: Contributing aromaticity and π-π stacking interactions.

- 4-phenylamino group: Introducing a secondary amine-linked phenyl moiety, which affects hydrogen bonding and solubility .

This compound belongs to the antipyrine (pyrazolone) family, historically used for analgesic and antipyretic purposes. Modifications at position 4 significantly alter physicochemical and biological properties compared to parent structures like antipyrine .

Properties

CAS No. |

60473-50-9 |

|---|---|

Molecular Formula |

C17H17N3O |

Molecular Weight |

279.34 g/mol |

IUPAC Name |

4-anilino-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C17H17N3O/c1-13-16(18-14-9-5-3-6-10-14)17(21)20(19(13)2)15-11-7-4-8-12-15/h3-12,18H,1-2H3 |

InChI Key |

IBZAPCYRYUEHCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

The 4-chloro precursor is synthesized via diazotization of 4-aminoantipyrine. Treatment of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate. Subsequent Sandmeyer reaction using copper(I) chloride (CuCl) replaces the diazo group with chlorine, yielding the 4-chloro derivative.

Reaction Conditions:

Substitution with Aniline

The 4-chloro intermediate undergoes nucleophilic aromatic substitution with aniline in dimethylformamide (DMF) under basic conditions (K₂CO₃). The electron-withdrawing keto group at position 3 activates the 4-position for substitution, facilitating displacement of chlorine by the aniline nucleophile.

Reaction Conditions:

-

Molar ratio: 1:1.2 (4-chloro pyrazolone : aniline)

-

Temperature: 100°C, 12 hours

-

Solvent: DMF

Characterization Data:

Direct Condensation of 4-Aminoantipyrine with Aniline

Acid-Catalyzed Coupling

A one-pot condensation of 4-aminoantipyrine and aniline in methanol, catalyzed by acetic acid, forms the target compound via dehydration. The reaction proceeds through an intermediate hemiaminal, which loses water to generate the secondary amine.

Reaction Conditions:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation, reducing reaction time from hours to minutes. An equimolar mixture of 4-aminoantipyrine and aniline in ethanol is irradiated at 100°C for 15 minutes, achieving comparable yields (80–82%).

Optimization Table:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Temperature | 65°C | 100°C |

| Solvent | Methanol | Ethanol |

| Yield | 78–80% | 80–82% |

Reductive Amination of Schiff Base Intermediate

Formation of Schiff Base

4-Aminoantipyrine reacts with benzaldehyde in ethanol under reflux to form a Schiff base (4-(benzylideneamino)pyrazolone). This intermediate is isolated and characterized before reduction.

Reaction Conditions:

Reduction to Secondary Amine

The Schiff base is reduced using sodium borohydride (NaBH₄) in methanol, cleaving the imine bond and yielding the phenylamino derivative.

Reaction Conditions:

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A continuous flow reactor ensures consistent product quality and higher throughput. The 4-chloro intermediate and aniline are pumped through a heated reactor tube (100°C) with a residence time of 30 minutes. The product is isolated via inline crystallization.

Advantages:

-

95% conversion per pass

-

Reduced solvent waste

Green Chemistry Approaches

Utilizing water as a solvent and biocatalysts (e.g., lipases) minimizes environmental impact. Aniline and 4-chloro pyrazolone react in aqueous medium at 80°C with 70% yield.

Structural Confirmation and Purity Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolone ring and dihedral angles between aromatic substituents. Key metrics include:

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

Scientific Research Applications

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key derivatives, focusing on substituents at position 4:

Key Findings from Comparative Analysis

Solubility and Hydrogen Bonding: The phenylamino group in the target compound reduces water solubility compared to 4-Aminoantipyrine (NH₂) and 4-Methylaminoantipyrine (NHCH₃) due to increased hydrophobicity. Aminophenazone (N(CH₃)₂) exhibits the highest lipophilicity, favoring blood-brain barrier penetration, but lacks hydrogen bond donors .

Synthetic Routes: The target compound can be synthesized via multicomponent reactions (MCRs) involving β-ketosulfones and phenylamine derivatives under microwave irradiation, as demonstrated for analogous pyrazolones . 4-Aminoantipyrine is typically prepared by nitration followed by reduction of antipyrine, highlighting the versatility of position 4 for functionalization .

Pharmacological and Toxicological Profiles: Antipyrine is associated with agranulocytosis risk, leading to its discontinuation in clinical use. Derivatives like 4-Aminoantipyrine retain utility in diagnostics but show hepatotoxicity at high doses . The phenylamino substituent may alter metabolic pathways (e.g., cytochrome P450 interactions) compared to smaller substituents, necessitating detailed toxicity studies .

Crystallographic and Stability Data: Pyrazolone derivatives often form stable crystals via hydrogen-bonded networks. The phenylamino group in the target compound could promote unique packing motifs, as observed in related structures refined using SHELXL .

Biological Activity

3H-Pyrazol-3-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- is particularly notable for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of 3H-Pyrazol-3-one can be represented as follows:

This structure features a pyrazolone core substituted with various functional groups that contribute to its biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolone derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A431 | <10 | Apoptosis induction |

| 2 | HT29 | <20 | Cell cycle arrest |

| 3 | Jurkat | <15 | Inhibition of Bcl-2 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

2. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives may possess anti-inflammatory properties. A study found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

3. Analgesic Properties

The analgesic activity of 3H-Pyrazol-3-one has been evaluated in animal models. Results showed that administration led to significant pain relief compared to control groups, indicating its potential as a non-opioid analgesic.

Case Studies

Case Study 1: A recent study explored the effects of a synthesized pyrazolone derivative on tumor growth in mice. The results indicated a marked reduction in tumor size when treated with the compound compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The treated group exhibited reduced swelling and pain scores compared to the placebo group, supporting its therapeutic potential in inflammatory conditions.

The biological activity of 3H-Pyrazol-3-one derivatives is often attributed to their ability to interact with various molecular targets:

- Inhibition of Enzymes: Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.

- Modulation of Signaling Pathways: Pyrazolone derivatives may also modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

Q & A

Basic: What are the standard synthetic routes for preparing 3H-Pyrazol-3-one derivatives, and what reaction conditions are critical for reproducibility?

Methodological Answer:

The synthesis typically involves coupling hydrazine derivatives with ketones or aldehydes under reflux conditions. For example:

- Reflux in ethanol with hydrazine hydrate and substituted ketones (e.g., coumarin derivatives) yields pyrazol-3-one scaffolds .

- Multi-step coupling using tetrazole intermediates under acidic conditions (e.g., HCl catalysis) ensures regioselectivity for phenylamino substitutions .

Key Parameters for Reproducibility:

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | Absolute ethanol, reflux | |

| Catalysts | HCl, H₂SO₄ | |

| Reaction Time | 6–12 hours | |

| Temperature | 80–100°C |

Basic: What analytical techniques are recommended for characterizing structural purity and substituent positioning in this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups at C-2 and C-4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation, as seen in EPA/NIH spectral databases .

- X-ray Diffraction (XRD) : Resolves ambiguities in stereochemistry, such as E/Z isomerism in phenylamino groups .

Comparative Table of Techniques:

Advanced: How can researchers resolve contradictions in spectroscopic data arising from tautomeric forms or isomerism?

Methodological Answer:

Tautomerism in pyrazol-3-one derivatives (e.g., keto-enol equilibria) requires:

- Variable Temperature NMR : Track proton shifts to identify dominant tautomers .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental data .

- Isotopic Labeling : Use of deuterated solvents or ¹⁵N-labeled precursors to simplify spectral interpretation .

Case Study : In , XRD confirmed the keto form dominates in crystalline states, while NMR in DMSO showed enol tautomer prevalence .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for phenylamino-substituted pyrazol-3-one derivatives?

Methodological Answer:

- Systematic Substituent Variation : Replace phenyl groups with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and assess bioactivity .

- In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for antipyrine analogs) to correlate substituent effects with activity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .

Example : highlights pyrazole derivatives with coumarin moieties showing enhanced anti-inflammatory activity via COX-2 binding .

Advanced: How should researchers design experiments to assess biological activity while minimizing interference from synthetic byproducts?

Methodological Answer:

- Purification Protocols : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .

- Control Experiments : Include "no-substrate" reaction mixtures to identify bioactive impurities .

- Bioassay Fractionation : Combine HPLC with bioactivity screening (e.g., zone-of-inhibition assays) to isolate active fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.